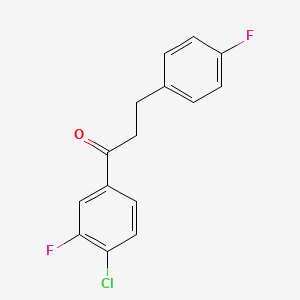

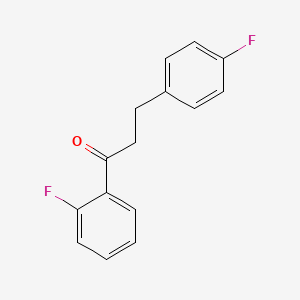

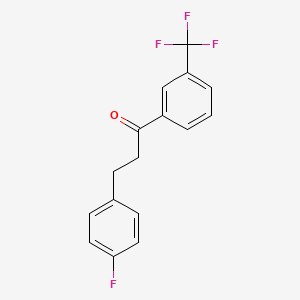

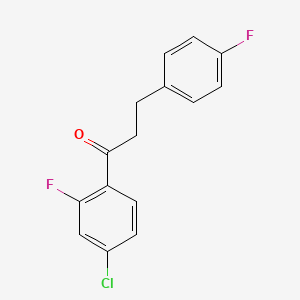

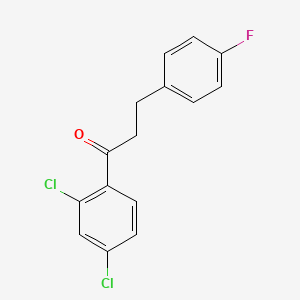

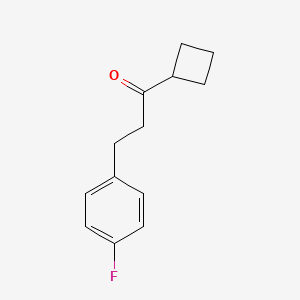

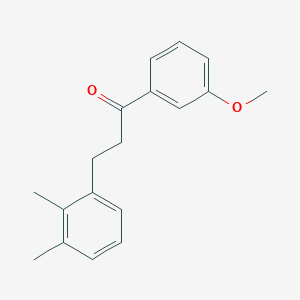

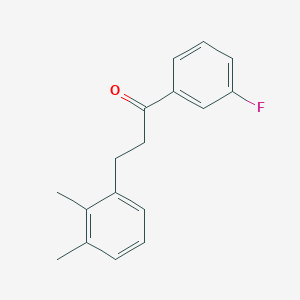

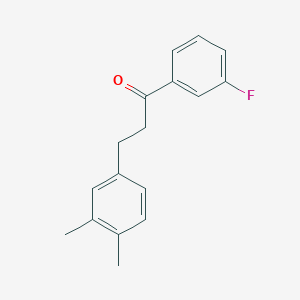

3-(3,4-Dimethylphenyl)-3'-fluoropropiophenone

货号 B1327742

CAS 编号:

898779-26-5

分子量: 256.31 g/mol

InChI 键: DNJWTKPPBNXXKY-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(3,4-Dimethylphenyl)-3’-fluoropropiophenone” likely belongs to the class of organic compounds known as phenylpropanoids. These are organic compounds containing a phenylpropanoid moiety, which consists of a phenyl group substituted at the third carbon by a propane moiety .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving aromatic substitution, nucleophilic addition, or electrophilic substitution .Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (from the phenyl group) attached to a three-carbon chain (from the propiophenone group), with various substitutions at specified positions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions typical of aromatic compounds and ketones, such as electrophilic aromatic substitution, nucleophilic addition to the carbonyl group, or reduction of the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as melting point, boiling point, solubility, and stability could be predicted based on similar compounds .科学研究应用

Fluorination and Kinetics

- The fluorination process of alkyl-substituted phenols, including 3,4-dimethylphenol, involves the use of N-fluoro-1,4-diazoniabicyclo[2.2.2]octane salt analogues. This results in the formation of 4-fluoro-3,4-dialkylcyclohexa-2,5-dienone derivatives through an addition-elimination process, as well as 2-fluoro- and 6-fluoro-3,4-dialkylphenol derivatives via substitution reactions. The transformation type is independent of the structure of starting material and reagent, while these parameters are important for the regioselectivity of the substitution reaction (Jereb, Zupan, & Stavber, 2004).

Luminescence Sensing

- Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrate selective sensitivity to benzaldehyde-based derivatives. These frameworks, including 3,4-dimethylphenyl, are potential fluorescence sensors for these chemicals (Shi et al., 2015).

Polymer Research

- Aromatic copolyethers containing 1,3,4-oxadiazole rings and phthalide groups were prepared, including 3,4-dimethylphenol variants. These polymers exhibit high thermal stability, with decomposition temperatures above 400°C, and are easily soluble in polar solvents. They can be cast into thin flexible films and display electrical insulating properties (Hamciuc, Hamciuc, Ipate, & Okrasa, 2008).

Polymorphs and Solvates

- Research on bis-phenols, including 4-[(2-fluorophenyl)(4-hydroxy-3,5-dimethyl phenyl)methyl]-2,6 dimethylphenol, reveals polymorphs and solvates with different stoichiometry and crystal densities. These findings are crucial for understanding the self-assembly and crystal packing of these compounds (Nath & Baruah, 2013).

Electroactive Polymer Research

- 3,5-Dimethylthiophenol and bis(3,5-dimethylphenyl) disulphide were electro-oxidatively polymerized to form poly(2,6-dimethylphenylene sulphide). This polymer has semi-conductivity and electrochemical response, making it significant in the field of electroactive materials (Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992).

Nitration and Rearomatization

- Nitration of 3,4-dimethylacetophenone leads to the formation of various nitro derivatives. The rearomatization process under acidic conditions is crucial for understanding the chemical behavior of such compounds (Fischer, Greig, & Röderer, 1975).

安全和危害

未来方向

属性

IUPAC Name |

3-(3,4-dimethylphenyl)-1-(3-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-6-7-14(10-13(12)2)8-9-17(19)15-4-3-5-16(18)11-15/h3-7,10-11H,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJWTKPPBNXXKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC=C2)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644841 |

Source

|

| Record name | 3-(3,4-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethylphenyl)-3'-fluoropropiophenone | |

CAS RN |

898779-26-5 |

Source

|

| Record name | 1-Propanone, 3-(3,4-dimethylphenyl)-1-(3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

2'-Fluoro-3-(4-fluorophenyl)propiophenone

898768-54-2